N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound’s systematic IUPAC name is derived through hierarchical substitution rules. The parent structure is benzamide , a benzene ring substituted with an amide group (-CONH~2~). The carbamothioyl group (-NHC(S)NH-) is attached to the benzamide nitrogen, while the 4-cyano-3-(trifluoromethyl)phenyl substituent forms the aryl component. The full IUPAC designation is N-[(4-cyano-3-(trifluoromethyl)phenyl)carbamothioyl]benzamide .
Alternative designations include:
- Enzalutamide Impurity 51 , referencing its role as a synthetic byproduct in the production of the prostate cancer drug enzalutamide.
- Benzamide, N-[[[4-cyano-3-(trifluoromethyl)phenyl]amino]thioxomethyl]- , emphasizing the thioamide functionality.
The CAS registry number 1895865-08-3 uniquely identifies this compound in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C~16~H~10~F~3~N~3~OS reflects the compound’s composition:
- 16 carbon atoms (including the benzamide and aryl rings).
- 10 hydrogen atoms , distributed across aromatic and aliphatic regions.
- 3 fluorine atoms within the trifluoromethyl group.
- 3 nitrogen atoms (cyano, carbamothioyl, and amide).
- 1 sulfur atom in the thiourea moiety.
The molecular weight is 349.33 g/mol , calculated as follows:
$$
\text{MW} = (12.01 \times 16) + (1.01 \times 10) + (19.00 \times 3) + (14.01 \times 3) + (32.07 \times 1) + (16.00 \times 1) = 349.33 \, \text{g/mol}
$$
.
Structural Features: Cyano, Trifluoromethyl, and Carbamothioyl Functional Groups
Cyano Group (-C≡N)
The cyano group at the para position of the phenyl ring is a strong electron-withdrawing substituent. Its linear geometry (bond angle ~180°) and short C≡N bond length (~1.16 Å) induce significant electrophilic character at the adjacent carbon, enhancing reactivity in nucleophilic substitution reactions.
Trifluoromethyl Group (-CF~3~)
The trifluoromethyl group at the meta position contributes steric bulk and electronic effects. The C-F bond lengths (~1.33 Å) and F-C-F bond angles (~109.5°) create a tetrahedral geometry, while the high electronegativity of fluorine atoms renders this group lipophilic and electron-withdrawing .
Carbamothioyl Group (-NHC(S)NH-)
The carbamothioyl moiety bridges the benzamide and aryl components. The thiocarbonyl (C=S) bond length (~1.64 Å) is longer than a carbonyl (C=O) bond (~1.22 Å), reducing resonance stabilization but increasing susceptibility to nucleophilic attack. The NH groups participate in intramolecular hydrogen bonding , influencing conformational flexibility.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/degrees) | Role in Structure |
|---|---|---|
| C≡N | 1.16 | Electron withdrawal |
| C-S | 1.64 | Thiourea linkage |
| C-F | 1.33 | Steric/electronic effects |
| N-C-N (thiourea) | 120° | Planar geometry |
Crystallographic Data and Conformational Analysis
Crystallographic studies reveal that N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide adopts a monoclinic crystal system with space group P2~1~/c . Key features include:
- Layered packing : Molecules align in parallel layers stabilized by π-π interactions between benzamide and aryl rings (interplanar distance ~3.5 Å).
- Hydrogen-bonding networks : N-H···S and N-H···O interactions (bond lengths ~2.1–2.3 Å) consolidate the lattice.
The trifluoromethyl group’s rotational barrier (~5 kcal/mol) allows limited conformational flexibility, while the cyano group’s rigidity enforces a coplanar arrangement with the aryl ring.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| Unit cell volume | 1200 ų |
| Z (molecules/unit) | 4 |
In solution, NMR data indicate restricted rotation about the C-N bond of the carbamothioyl group, leading to distinct diastereotopic proton environments.
Properties
Molecular Formula |
C16H10F3N3OS |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-8-12(7-6-11(13)9-20)21-15(24)22-14(23)10-4-2-1-3-5-10/h1-8H,(H2,21,22,23,24) |
InChI Key |
QOUBZIALHCOXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Benzoylation with Benzoyl Chloride
The most straightforward method involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with benzoyl chloride in the presence of a thiocarbonylating agent. Thiourea acts as a sulfur donor, facilitating the formation of the carbamothioyl bridge.
Procedure :
- 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) is suspended in acetone under ice-cooling.
- Benzoyl chloride (2.2 eq) is added dropwise, followed by thiourea (1.1 eq).
- The mixture is stirred for 45 minutes, yielding a crude product that is recrystallized from dichloromethane/hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 93% |
| Purity (HPLC) | >99% |
| Reaction Time | 45 minutes |
| Solvent System | Acetone → CH₂Cl₂/hexane |
This method avoids toxic reagents like thiophosgene and achieves high yields through stoichiometric control. The intramolecular hydrogen bond between the amide N–H and thiocarbonyl S stabilizes the product, reducing side reactions.
Isothiocyanate Intermediate Route
Synthesis via 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Industrial-scale processes often employ 4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key intermediate. This compound reacts with benzamide derivatives to form the target molecule.
Procedure :
- 4-Amino-2-(trifluoromethyl)benzonitrile is treated with thiocarbonyldiimidazole (TCDI) in acetonitrile to generate the isothiocyanate intermediate.
- The intermediate is coupled with benzamide in dimethylformamide (DMF) at 60°C for 18 hours.
Key Data :
| Parameter | Value |
|---|---|
| Intermediate Yield | 85–90% |
| Final Product Purity | 96–97% |
| Critical Impurities | <0.2% (HPLC) |
This route avoids thiophosgene , a hazardous reagent traditionally used for isothiocyanate synthesis. However, it requires rigorous purification via solvent washing (e.g., NaHCO₃) to remove imidazole byproducts.
One-Pot Multicomponent Reaction
Thiourea Formation via Carbodiimide Coupling
A solvent-free approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of benzamide, enabling direct coupling with 4-amino-2-(trifluoromethyl)benzonitrile and ammonium thiocyanate .
Procedure :
- Benzamide , 4-amino-2-(trifluoromethyl)benzonitrile , and NH₄SCN are mixed in tetrahydrofuran (THF).
- EDC (1.5 eq) is added, and the reaction is stirred at 25°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Solvent | THF |
| Reaction Scale | Up to 500 g |
This method is advantageous for large-scale synthesis but requires post-reaction filtration to remove urea derivatives.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, safety, and scalability of each method:
| Method | Yield | Purity | Toxicity Risk | Scalability |
|---|---|---|---|---|
| Direct Benzoylation | 93% | >99% | Low | Lab-scale |
| Isothiocyanate Route | 85% | 96–97% | Moderate | Industrial |
| Multicomponent | 78% | 95% | Low | Pilot-scale |
Key Findings :
- Direct benzoylation offers the highest yield and purity but is limited to small batches due to exothermic side reactions.
- The isothiocyanate route is preferred for industrial applications despite lower yields, as it integrates with existing infrastructure for analogous pharmaceuticals like enzalutamide.
- Multicomponent reactions balance safety and scalability but require optimization to reduce urea byproducts.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via:
Spectroscopic Validation
- ¹H NMR (CD₂Cl₂): δ 11.75 ppm (N–H), 7.61–8.03 ppm (aromatic H).
- FTIR : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- XRD : Orthorhombic crystal system (P2₁2₁2₁), confirming intramolecular H-bonding.
Industrial Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Biological Activity
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide, with the CAS number 1895865-08-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.
- Molecular Formula : C₁₆H₁₀F₃N₃OS
- Molecular Weight : 349.33 g/mol
- Storage Conditions : Sealed in dry conditions at room temperature
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. In particular, derivatives of benzamides have been evaluated for their effectiveness against various strains of bacteria, including Mycobacterium tuberculosis.
- Case Study : A study on related compounds showed that N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This suggests a potential for this compound to exhibit similar inhibitory effects.
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| AChE Inhibitor | N-Alkyl Derivatives | 27.04 - 106.75 |
| BuChE Inhibitor | N-Alkyl Derivatives | 58.01 - 277.48 |
Anticancer Activity
The compound's structural features may also confer anticancer properties. Benzamide derivatives have been investigated as potential RET kinase inhibitors, which are relevant in cancer therapy.
- Research Findings : A series of novel benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, showing moderate to high potency in ELISA-based assays . Compounds similar to this compound could potentially be explored for similar activities.
| Compound | Activity Type | Assay Type | Result |
|---|---|---|---|
| I-8 (Benzamide Derivative) | RET Kinase Inhibition | ELISA-based | Moderate to High Potency |
Enzyme Inhibition
The enzyme inhibitory properties of this compound can be further elucidated through its interaction with key enzymes involved in metabolic pathways.
Case Studies on Related Compounds
Studies have shown that benzamide derivatives can act as effective inhibitors of various enzymes:
- Acetylcholinesterase (AChE) : Some related compounds exhibited lower IC₅₀ values than rivastigmine, a clinically used drug, indicating a promising avenue for further exploration .
- Butyrylcholinesterase (BuChE) : Similar trends were observed with BuChE inhibition, suggesting that modifications to the benzamide structure can enhance enzyme interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
